
Unveiling the Specificity of CLK8 for the
Circadian Regulator CLOCK

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CLK8

Cat. No.: B15610862 Get Quote

In the realm of circadian rhythm research, small molecule modulators are invaluable tools for

dissecting the intricate molecular clockwork. One such molecule, CLK8, has emerged as a

potent and specific binder of the core clock component, CLOCK (Circadian Locomotor Output

Cycles Kaput). This guide provides a comprehensive comparison of CLK8's specificity for

CLOCK, clarifying its mechanism of action and presenting supporting experimental data for

researchers and drug development professionals.

It is a common misconception that CLK8 is a kinase inhibitor. In fact, CLOCK is a transcription

factor, not a kinase. CLK8 is a small molecule that directly binds to the CLOCK protein.[1][2][3]

[4][5][6][7] This interaction disrupts the formation of the essential CLOCK-BMAL1 heterodimer,

a complex that drives the transcription of key clock-controlled genes.[1][2][5][6][7][8][9] By

interfering with this interaction, CLK8 effectively modulates the amplitude of the circadian

rhythm.[1][7][9][10]

CLK8's Specificity Profile: CLOCK vs. Other Proteins
To assess the specificity of CLK8, researchers employed a biotinylated form of the molecule in

pulldown assays coupled with mass spectrometry.[1][3] This technique allows for the

identification of proteins that directly interact with CLK8. The results demonstrated a high

affinity of CLK8 for the CLOCK protein.[1][3]

Notably, other core components of the circadian clock, including the close homolog of CLOCK,

NPAS2, were not identified as binding partners in these assays.[3] This indicates a significant

level of selectivity for CLOCK over other related proteins within the core clock machinery.
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While the primary target of CLK8 is unequivocally CLOCK, the proteomic analysis did reveal a

potential off-target protein:

Target Description Evidence

CLOCK

Primary target; a core

transcription factor of the

circadian clock.

High-affinity binding

demonstrated in pulldown

assays.[1][3]

NAV2
Potential off-target; Neuron

Navigator 2.

Identified in a pulldown assay

with biotinylated CLK8.[1]

It is important to note that further validation is required to confirm the functional relevance of

the interaction with NAV2 and to comprehensively rule out other off-target effects, particularly

with kinases that are known to regulate the circadian clock.

The CLOCK-BMAL1 Signaling Pathway and CLK8's
Point of Intervention
The core of the mammalian circadian clock involves a transcription-translation feedback loop.

The CLOCK-BMAL1 heterodimer is a central activator in this loop, binding to E-box elements in

the promoters of target genes, including the Period (Per) and Cryptochrome (Cry) genes. The

PER and CRY proteins, in turn, act as repressors, inhibiting the activity of the CLOCK-BMAL1

complex, thus creating a rhythmic cycle of gene expression.

CLK8 intervenes at a critical point in this pathway by preventing the association of CLOCK and

BMAL1.[1][2][5][6][7][8][9] This disruption leads to a decrease in the transcriptional activation of

downstream clock-controlled genes.
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CLK8 disrupts the core circadian feedback loop.

Kinases Involved in CLOCK Phosphorylation
While CLOCK itself is not a kinase, its activity is regulated by phosphorylation by several

kinases. This is a likely source of the initial query's focus on kinases. Understanding these

interactions is crucial for a complete picture of CLOCK regulation. Key kinases that

phosphorylate CLOCK include:

Glycogen Synthase Kinase 3 Beta (GSK3β): Involved in the regulation of CLOCK

degradation.[11]
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Casein Kinase 1 Delta/Epsilon (CK1δ/ε): Plays a role in the PER-dependent displacement of

the CLOCK-BMAL1 complex from DNA.[12]

c-Jun N-terminal Kinase (JNK): Can phosphorylate both CLOCK and BMAL1, affecting their

stability.[13]

CLK8's mechanism is distinct from the activity of these kinases, as it directly binds to CLOCK

rather than modulating its phosphorylation state.

Experimental Methodologies
The primary method used to determine the binding specificity of CLK8 is the pulldown assay.

Pulldown Assay Protocol for Assessing CLK8 Specificity
This protocol outlines the general steps for a pulldown assay using biotinylated CLK8 to

identify interacting proteins from a cell lysate.

1. Preparation of Cell Lysate:

Culture cells (e.g., HEK293T overexpressing CLOCK or U2OS with endogenous CLOCK) to

a sufficient density.

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to

maintain protein integrity.

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble

proteins.

2. Incubation with Biotinylated CLK8:

Incubate the cell lysate with biotinylated CLK8 for a predetermined time at 4°C to allow for

binding.

In parallel, prepare a control incubation with a non-biotinylated CLK8 as a competitor to

demonstrate binding specificity. Another control should be beads alone to identify non-
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specific binding to the matrix.

3. Capture of CLK8-Protein Complexes:

Add streptavidin-coated magnetic beads or agarose resin to the lysate and incubate to allow

the biotinylated CLK8 (and any bound proteins) to bind to the streptavidin.

4. Washing:

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

5. Elution:

Elute the bound proteins from the beads using an elution buffer (e.g., containing a high

concentration of biotin or a denaturing agent like SDS-PAGE sample buffer).

6. Analysis by Mass Spectrometry:

The eluted proteins are then resolved by SDS-PAGE and visualized by silver or Coomassie

staining.

Protein bands of interest are excised, digested (e.g., with trypsin), and analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were

pulled down with CLK8.
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Workflow for CLK8 pulldown assay.
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In summary, CLK8 is a selective small molecule that targets the transcription factor CLOCK,

not a kinase. Experimental evidence from pulldown assays demonstrates its high specificity for

CLOCK over other core clock components. This makes CLK8 a valuable tool for studying the

intricacies of the circadian rhythm and a potential starting point for the development of

therapeutics for disorders associated with circadian disruption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1
and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]

2. axonmedchem.com [axonmedchem.com]

3. researchgate.net [researchgate.net]

4. CLOCK inhibitor CLK8 | CLOCK inhibitor | Probechem Biochemicals [probechem.com]

5. medchemexpress.com [medchemexpress.com]

6. CLK8 - MedChem Express [bioscience.co.uk]

7. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1
and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. CLK8 | TargetMol [targetmol.com]

10. Time to Target the Circadian Clock for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

11. Frontiers | Phosphorylation and Circadian Molecular Timing [frontiersin.org]

12. pnas.org [pnas.org]

13. Protein Kinases in the Photic Signaling of the Mammalian Circadian Clock - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unveiling the Specificity of CLK8 for the Circadian
Regulator CLOCK]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15610862?utm_src=pdf-body
https://www.benchchem.com/product/b15610862?utm_src=pdf-body
https://www.benchchem.com/product/b15610862?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7076206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7076206/
https://www.axonmedchem.com/3224-clk8
https://www.researchgate.net/publication/339069399_A_CLOCK-binding_small_molecule_disrupts_the_interaction_between_CLOCK_and_BMAL1_and_enhances_circadian_rhythm_amplitude
https://www.probechem.com/products_CLOCKinhibitorCLK8.html
https://www.medchemexpress.com/clk8.html
https://www.bioscience.co.uk/product~1651528
https://pubmed.ncbi.nlm.nih.gov/32019867/
https://pubmed.ncbi.nlm.nih.gov/32019867/
https://www.researchgate.net/figure/Effects-of-the-CLOCK-inhibitor-CLK8-a-Mechanism-of-action-of-CLK8-on-the-circadian_fig4_382139638
https://www.targetmol.com/compound/clk8
https://pmc.ncbi.nlm.nih.gov/articles/PMC9378619/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2020.612510/full
https://www.pnas.org/doi/10.1073/pnas.2316858121
https://pmc.ncbi.nlm.nih.gov/articles/PMC6585524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6585524/
https://www.benchchem.com/product/b15610862#clk8-s-specificity-for-clock-over-other-kinases
https://www.benchchem.com/product/b15610862#clk8-s-specificity-for-clock-over-other-kinases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15610862#clk8-s-specificity-for-clock-over-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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